Remifentanil Acid Hydrochloride
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Overview
Description
Remifentanil Acid Hydrochloride is a potent, ultra-short-acting synthetic opioid analgesic used primarily in anesthesia. It is known for its rapid onset and short duration of action, making it highly effective for pain management during surgical procedures . This compound is a specific mu-type-opioid receptor agonist, which means it reduces sympathetic nervous system tone, causes respiratory depression, and provides analgesia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is chemically related to fentanyl, alfentanil, and sufentanil, and is synthesized as the hydrochloride salt of 3-(4-methoxycarbonyl-4-[(1-oxopropyl)-phenylamino]-1-piperidine) propanoic acid, methyl ester .
Industrial Production Methods: In industrial settings, Remifentanil Acid Hydrochloride is produced as a water-soluble lyophilized powder containing the free base and glycine as a vehicle to buffer the solution . The powder is reconstituted in water or a 5% dextrose solution for injection .
Chemical Reactions Analysis
Types of Reactions: Remifentanil Acid Hydrochloride undergoes hydrolysis by non-specific tissue esterases, leading to rapid systemic elimination . The primary reaction it undergoes is ester hydrolysis, which converts the compound into its carboxylic acid metabolite .
Common Reagents and Conditions: The hydrolysis reaction is facilitated by blood and tissue esterases, and does not require specific reagents . The reaction conditions are typically physiological, occurring at body temperature and pH .
Major Products Formed: The major product formed from the hydrolysis of this compound is its carboxylic acid metabolite, which is significantly less potent than the parent compound .
Scientific Research Applications
Remifentanil Acid Hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used for the induction and maintenance of general anesthesia, as well as for immediate postoperative analgesia . Its rapid onset and short duration of action make it ideal for use in monitored anesthesia care sedation . In biological research, it is used to study the effects of mu-opioid receptor agonists on the nervous system . Additionally, it is used in the development of new analgesic drugs and in the study of pain management techniques .
Mechanism of Action
Remifentanil Acid Hydrochloride is chemically related to other synthetic opioids such as fentanyl, alfentanil, and sufentanil . Compared to these compounds, this compound has a much shorter duration of action and does not accumulate in the body during prolonged infusion . This is due to its rapid hydrolysis by non-specific tissue esterases . Fentanyl, for example, has a longer duration of action and can accumulate in the body, leading to prolonged respiratory depression . Alfentanil and sufentanil also have longer durations of action compared to this compound .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H27ClN2O5 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H26N2O5.ClH/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;/h4-8H,3,9-14H2,1-2H3,(H,23,24);1H |
InChI Key |
BNPXQXSKFGQFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.Cl |
Origin of Product |
United States |
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